![molecular formula C12H9N3O2 B2715285 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione CAS No. 866010-44-8](/img/structure/B2715285.png)
2-(Imidazol-1-ylmethyl)isoindole-1,3-dione
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Overview
Description
“2-(Imidazol-1-ylmethyl)isoindole-1,3-dione” is a compound that belongs to the class of isoindole-1,3-diones . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds .
Synthesis Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures .Chemical Reactions Analysis
The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .Scientific Research Applications
Coordination Chemistry and Metal Complexes
The imidazol[1,5-a]indole-1,3-dione scaffold coordinates with metal ions:
Sources:
Mechanism of Action
Target of Action
Isoindole-1,3-dione derivatives, which include 2-(imidazol-1-ylmethyl)isoindole-1,3-dione, are known to be important biological and pharmaceutical compounds .
Mode of Action
The synthesis of this compound involves the formation of three new carbon-carbon bonds and two new carbon-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Biochemical Pathways
The compound is synthesized via a hexadehydro-diels–alder domino reaction of various substituted tetraynes and imidazole derivatives .
Result of Action
The compound is part of a class of compounds known as isoindole-1,3-dione derivatives, which are widespread structural motifs in a plethora of different natural products .
Action Environment
The synthesis of this compound is reported to be a green, waste-free transformation with a high atom economy .
properties
IUPAC Name |
2-(imidazol-1-ylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-11-9-3-1-2-4-10(9)12(17)15(11)8-14-6-5-13-7-14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNWKTQVFFDEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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